Evidence Item 1: Stereospecific Inhibition of Prolyl Hydroxylase and Collagen Hydroxylation in Mammalian Cell Culture
3,4-Dehydro-L-proline demonstrates stereospecific, dose-dependent inhibition of prolyl hydroxylase, a key enzyme in collagen maturation. In a direct head-to-head comparison using 3T3 cell cultures, the L-isomer significantly reduced hydroxyproline formation, whereas the D-isomer had no effect [1]. At a concentration of 1 mM, L-3,4-dehydroproline reduced intracellular [14C]hydroxyproline by 40% and extracellular [14C]hydroxyproline by 70% relative to untreated controls [2]. Furthermore, exposure of various mammalian cell cultures to just 0.2 mM L-3,4-dehydroproline resulted in a marked reduction in prolyl hydroxylase specific activity, while not affecting lysyl hydroxylase or overall cell growth, highlighting its selectivity [3].
| Evidence Dimension | Inhibition of [14C]hydroxyproline formation (intracellular) |
|---|---|
| Target Compound Data | 40% reduction at 1 mM |
| Comparator Or Baseline | D-3,4-dehydroproline: 0% inhibition; Untreated control: 0% reduction |
| Quantified Difference | 40% greater reduction compared to D-isomer or control |
| Conditions | 3T3 cell culture, 1 mM L-3,4-dehydroproline |
Why This Matters
This data definitively establishes the L-isomer as the essential, biologically active form for collagen research, making it a non-substitutable reagent for reproducible experiments targeting collagen hydroxylation.
- [1] Kerwar, S. S., Felix, A. M., Marcel, R. J., Tsai, I., & Salvador, R. A. (1976). Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures. Journal of Biological Chemistry, 251(2), 503-509. View Source
- [2] Felix, A. M., & Kerwar, S. S. (1978). Resolution of D,L-dehydroproline. US Patent 4,066,658. View Source
- [3] Kerwar, S. S. (1979). Regulation of collagen synthesis and maturation by 3,4-dehydroproline. Archives of Biological and Medical Experimentation, 12(3), 359-366. View Source
